4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
BenchChem offers high-quality 4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H16ClN3O3 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H16ClN3O3/c23-14-6-3-5-13(11-14)21-18-19(16-8-1-2-9-17(16)27)24-25-20(18)22(28)26(21)12-15-7-4-10-29-15/h1-11,21,27H,12H2,(H,24,25) |
InChI Key |
SUBFUFJBWSGAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)Cl)O |
Origin of Product |
United States |
Biological Activity
The compound 4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a heterocyclic organic molecule that has garnered attention due to its complex structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique structural framework that includes:
- A 3-chlorophenyl group
- A furan moiety
- A hydroxyphenyl substituent
The molecular formula is with a molecular weight of approximately 405.84 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:
- Oxidizing agents : Potassium permanganate
- Reducing agents : Sodium borohydride
Careful optimization of reaction conditions (temperature, solvent choice) is crucial for maximizing yield and purity .
Biological Activities
Research indicates that compounds similar to 4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exhibit various biological activities:
Antifungal Activity
A study evaluating derivatives of pyrazole demonstrated significant antifungal activity against pathogenic strains. The compound showed effectiveness against fungal infections and exhibited interesting activity against Mycobacterium tuberculosis H37Rv .
Antibacterial Activity
Similar compounds have also been reported to possess antibacterial properties. The presence of halogen substituents in the structure often correlates with increased antibacterial activity against various strains .
Anti-inflammatory Activity
Other derivatives linked to this compound have been investigated for their potential as COX-II inhibitors. Some compounds exhibited high selectivity and potency against COX-II, suggesting that modifications in the structure can enhance anti-inflammatory effects .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Potential mechanisms include:
- Inhibition of enzyme pathways involved in inflammation.
- Disruption of cellular processes in pathogenic microorganisms.
In vitro and in vivo studies are necessary to elucidate these interactions further.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exhibit various biological activities, including anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation in vitro and in vivo studies.
Antimicrobial Properties
The compound's structural analogs have demonstrated significant antimicrobial activity against various pathogens. Studies suggest that the presence of the furan and hydroxyphenyl groups enhances the compound's ability to disrupt microbial cell membranes.
Anti-inflammatory Effects
Preliminary studies indicate potential anti-inflammatory effects of this compound. The hydroxyphenyl group may play a crucial role in modulating inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
